
(4S,4'S)-2,2'-((5-((4,5-Dihydrooxazol-2-yl)methyl)-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4S,4’S)-2,2’-((5-((4,5-Dihydrooxazol-2-yl)methyl)-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)” is a complex organic molecule that features multiple oxazole rings and phenyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of oxazole rings and the introduction of phenyl groups. Typical synthetic routes may include:
Formation of Oxazole Rings: This can be achieved through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Introduction of Phenyl Groups: This step may involve Friedel-Crafts alkylation or acylation reactions.
Coupling Reactions: The final steps may involve coupling reactions to link the various parts of the molecule together.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The oxazole rings may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target the oxazole rings or phenyl groups.
Substitution: The phenyl groups may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a pharmaceutical agent, given the biological activities associated with oxazole-containing compounds.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or advanced composites.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,4’S)-2,2’-((5-((4,5-Dihydrooxazol-2-yl)methyl)-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-((5-((4,5-Dihydrooxazol-2-yl)methyl)-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of this compound lies in its specific arrangement of oxazole rings and phenyl groups, which may confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C33H35N3O3 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
(4S)-2-[[3-(4,5-dihydro-1,3-oxazol-2-ylmethyl)-2,4,6-trimethyl-5-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H35N3O3/c1-21-26(16-31-34-14-15-37-31)22(2)28(18-33-36-30(20-39-33)25-12-8-5-9-13-25)23(3)27(21)17-32-35-29(19-38-32)24-10-6-4-7-11-24/h4-13,29-30H,14-20H2,1-3H3/t29-,30-/m1/s1 |
Clave InChI |
BCVCEBQSGZMMPC-LOYHVIPDSA-N |
SMILES isomérico |
CC1=C(C(=C(C(=C1CC2=N[C@H](CO2)C3=CC=CC=C3)C)CC4=N[C@H](CO4)C5=CC=CC=C5)C)CC6=NCCO6 |
SMILES canónico |
CC1=C(C(=C(C(=C1CC2=NC(CO2)C3=CC=CC=C3)C)CC4=NC(CO4)C5=CC=CC=C5)C)CC6=NCCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
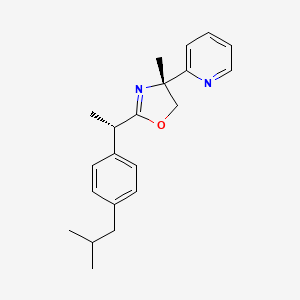
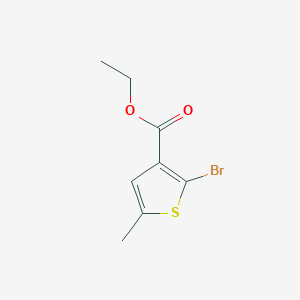
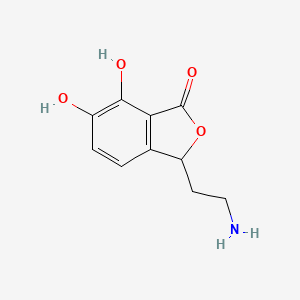

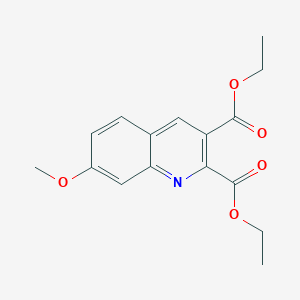
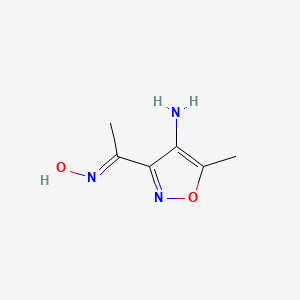
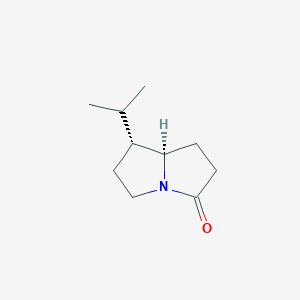
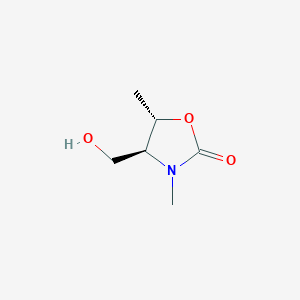
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)

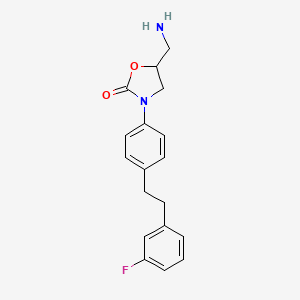
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)

